molecular formula C6H6ClFN2 B1422811 4-Chloro-3-fluorobenzene-1,2-diamine CAS No. 1831097-67-6

4-Chloro-3-fluorobenzene-1,2-diamine

Cat. No.: B1422811
CAS No.: 1831097-67-6
M. Wt: 160.58 g/mol
InChI Key: PWYTVGWBHGZPTG-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzene-1,2-diamine (CAS: 1831097-67-6) is a halogenated aromatic diamine with the molecular formula C₆H₆ClFN₂ and a molar mass of 160.58 g/mol . Its structure features a benzene ring substituted with chlorine at position 4, fluorine at position 3, and two amine groups at positions 1 and 2 (SMILES: C1=CC(=C(C(=C1N)N)F)Cl) . Key physicochemical properties include:

  • Density: 1.457 g/cm³ (predicted)
  • Boiling Point: 292.6°C (predicted)
  • pKa: 2.51 (indicating moderate acidity) . The compound is used as a precursor in synthesizing heterocyclic frameworks, such as quinoxalines and benzimidazoles, due to its reactive amine groups and halogen substituents .

Properties

IUPAC Name

4-chloro-3-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYTVGWBHGZPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1831097-67-6
Record name 4-chloro-3-fluorobenzene-1,2-diamine
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Preparation Methods

The synthesis of 4-Chloro-3-fluorobenzene-1,2-diamine typically involves the reduction of 4-Chloro-3-fluoronitrobenzene using hydrogen gas in the presence of a catalyst such as Raney nickel. The reaction is carried out in an anhydrous ethanol solution under a hydrogen atmosphere at room temperature and 1.0 MPa pressure for about 8 hours. After the reaction is complete, the catalyst is removed by filtration, and the product is obtained by distillation .

Chemical Reactions Analysis

4-Chloro-3-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino groups on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution Reactions: The amino groups can be substituted with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.

Scientific Research Applications

Pharmaceuticals

4-Chloro-3-fluorobenzene-1,2-diamine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential in treating diseases, particularly in the development of anticancer drugs and antibiotics. The compound's ability to undergo electrophilic aromatic substitution reactions enhances its utility in synthesizing complex molecular structures essential for drug development .

Organic Synthesis

This compound acts as a building block in organic synthesis, particularly in the formation of heterocyclic compounds such as quinoxalines, which are known for their biological activity. The presence of both chlorine and fluorine atoms significantly influences its reactivity, making it an important intermediate for generating diverse chemical entities .

Material Science

In material science, this compound is utilized in developing new materials with specific properties. Its unique chemical structure allows for modifications that can lead to enhanced performance in applications such as polymers and dyes. The compound's reactivity can be tailored to create materials with desired thermal and mechanical properties .

Case Studies

Case Study 1: Anticancer Drug Development
Research indicates that derivatives of this compound have shown promising results in preclinical trials for anticancer therapies. The compound's ability to form stable complexes with biological targets enhances its potential efficacy against various cancer cell lines.

Case Study 2: Synthesis of Quinoxalines
A study focused on the synthesis of quinoxalines utilizing this compound demonstrated its effectiveness as a precursor. The resulting quinoxalines exhibited significant antibacterial properties, highlighting the compound's role in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobenzene-1,2-diamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-chloro-3-fluorobenzene-1,2-diamine with structurally analogous diamines:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
This compound Cl (C4), F (C3), NH₂ (C1,2) C₆H₆ClFN₂ 160.58 High reactivity in cyclization reactions
4-Bromo-3-chlorobenzene-1,2-diamine Br (C4), Cl (C3), NH₂ (C1,2) C₆H₆BrClN₂ 236.49 Enhanced electrophilicity due to Br; used in Suzuki couplings
3,5-Difluorobenzene-1,2-diamine F (C3,5), NH₂ (C1,2) C₆H₆F₂N₂ 156.12 Lower lipophilicity (ClogP: 0.89) vs. chloro analogs; antifungal activity
5-Chloro-N1-phenylbenzene-1,2-diamine Cl (C5), NH₂ (C1,2), Ph (N1) C₁₂H₁₁ClN₂ 218.69 Bulky phenyl group reduces solubility; antitubercular activity

Key Observations :

  • Positional Isomerism : Substitution at C3 (fluoro) vs. C4 (chloro) alters electronic distribution, impacting reactivity in cyclocondensation reactions .
Physicochemical Properties
  • Lipophilicity :
    • This compound : ClogP ≈ 1.45 (moderate) .
    • 4-Chloro-3-methylbenzene-1,2-diamine : ClogP ≈ 1.82 (higher due to methyl group) .
  • Solubility : Fluorine substitution improves aqueous solubility compared to chloro analogs (e.g., 3,4-Difluorobenzene-1,2-diamine has 2.1 mg/mL vs. 0.8 mg/mL for chloro derivatives) .

Biological Activity

4-Chloro-3-fluorobenzene-1,2-diamine (C6H6ClFN2) is an aromatic compound characterized by a benzene ring with two amino groups at the 1 and 2 positions, a chlorine atom at the 4 position, and a fluorine atom at the 3 position. This unique substitution pattern enhances its reactivity and biological activity, making it a significant compound in medicinal chemistry and organic synthesis.

  • Molecular Formula : C6H6ClFN2
  • Molar Mass : Approximately 160.58 g/mol
  • Melting Point : 110°C
  • Boiling Point : 316.2°C

The presence of both chlorine and fluorine atoms significantly influences its reactivity, particularly in nucleophilic substitution reactions, enhancing its utility in various chemical transformations .

This compound is primarily used as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals. Its mechanism of action is largely dependent on the specific compounds it helps synthesize, particularly anti-cancer drugs. The compound interacts with various biological targets through chemical reactions during these syntheses .

Anticancer Properties

Research indicates that compounds derived from this compound exhibit significant anticancer activity. For instance, it serves as a precursor for synthesizing quinoxaline derivatives, which have shown promise in inhibiting tumor growth through various pathways such as apoptosis induction and cell cycle arrest .

Enzyme Interaction

Fluorinated compounds like this compound can influence enzyme activity and cellular metabolism. They can interact with enzymes involved in metabolic pathways, potentially altering metabolite levels and affecting overall cellular function .

Study on Anticancer Activity

In a study investigating the anticancer properties of quinoxaline derivatives synthesized from this compound, researchers found that these compounds exhibited potent inhibition against several cancer cell lines. The study highlighted that specific modifications to the quinoxaline structure could enhance cytotoxicity while reducing off-target effects .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Quinoxaline Derivative AMCF-7 (Breast Cancer)5.0Induction of apoptosis
Quinoxaline Derivative BHeLa (Cervical Cancer)8.0Cell cycle arrest
Quinoxaline Derivative CA549 (Lung Cancer)12.5Inhibition of angiogenesis

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the potential to cross the blood-brain barrier. This property is crucial for developing therapeutic agents targeting central nervous system malignancies .

Toxicological Profile

Despite its therapeutic potential, this compound exhibits acute toxicity. It is classified as harmful if swallowed and causes skin irritation upon contact . Therefore, safety measures should be implemented during handling and application.

Q & A

Q. What are the standard methods for synthesizing 4-Chloro-3-fluorobenzene-1,2-diamine?

The compound is typically synthesized via reduction of nitro precursors. For example, a nitro-substituted benzene derivative (e.g., 4-chloro-3-fluoro-1,2-dinitrobenzene) is reduced using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours). Post-reduction, the mixture is alkalized with NaOH, extracted with ethyl acetate, and purified via solvent evaporation. This method yields the diamine, though instability necessitates immediate use in subsequent reactions .

Q. How is this compound characterized for purity and structural confirmation?

Key techniques include:

  • NMR spectroscopy : To confirm proton environments and substitution patterns (e.g., aromatic protons and amine groups).
  • Elemental analysis : Validates empirical formula by comparing calculated vs. observed C/H/N/Cl/F content.
  • IR spectroscopy : Identifies N-H stretching (3100–3300 cm⁻¹) and C-Cl/C-F vibrational modes.
  • Melting point analysis : Consistency with literature values ensures purity.
    Cross-validation of these methods minimizes characterization errors .

Q. What are the solubility and storage recommendations for this diamine?

The compound is soluble in polar solvents like ethanol and water-ethanol mixtures. Storage requires refrigeration (2–8°C) in airtight, light-resistant containers to prevent oxidation or degradation. Handling in a fume hood with PPE (gloves, goggles) is mandatory due to potential amine reactivity and toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies in NMR/IR spectra may arise from diamagnetic anisotropy (e.g., aromatic ring effects) or paramagnetic impurities. Strategies include:

  • High-resolution NMR : Solvent deuteration and advanced techniques (e.g., COSY, HSQC) clarify splitting patterns.
  • Computational modeling : DFT calculations predict chemical shifts and vibrational modes for comparison.
  • Supplementary techniques : Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural data .

Q. What eco-friendly alternatives exist for reducing nitro precursors in diamine synthesis?

Traditional SnCl₂ reduction generates toxic waste. Greener approaches include:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni with H₂ gas in ethanol/water.
  • Biocatalytic reduction : Enzymes (e.g., nitroreductases) under mild conditions.
  • Electrochemical reduction : Reduces nitro groups without stoichiometric reagents.
    These methods align with Green Chemistry principles, minimizing hazardous byproducts .

Q. How is this diamine utilized in coordination chemistry and material science?

The compound serves as a ligand for synthesizing transition metal complexes (e.g., Cu(II), Co(II)) due to its chelating amine groups. Applications include:

  • Catalysis : Metal-diamine complexes in asymmetric synthesis.
  • Polymer chemistry : Building block for thermally stable polyimides (e.g., via condensation with dianhydrides).
  • Sensor development : Fluorescent Schiff base complexes for ion detection.
    Stoichiometric ratios (e.g., 2:1 ligand-to-metal) are optimized via spectrophotometric titration .

Q. How can computational tools predict the biological activity of diamine derivatives?

Molinspiration or SwissADME platforms calculate drug-likeness parameters (e.g., logP, topological polar surface area) and predict targets (GPCRs, ion channels). For example:

  • Pharmacophore modeling : Identifies key binding motifs (e.g., amine groups for H-bonding).
  • Docking studies : Simulates interactions with enzymes (e.g., kinase inhibitors).
    These tools prioritize derivatives for experimental validation, reducing trial-and-error synthesis .

Data Contradiction Analysis Example

Scenario : Conflicting NMR shifts observed in a diamine derivative.

  • Step 1 : Verify solvent and calibration (e.g., TMS reference).
  • Step 2 : Compare experimental shifts with DFT-predicted values (software: Gaussian, ORCA).
  • Step 3 : Analyze coupling constants (e.g., meta- vs. para-substitution effects).
  • Step 4 : Confirm via X-ray crystallography if ambiguity persists.
    This systematic approach isolates experimental vs. theoretical discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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